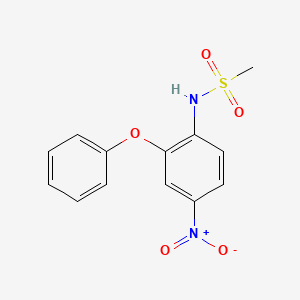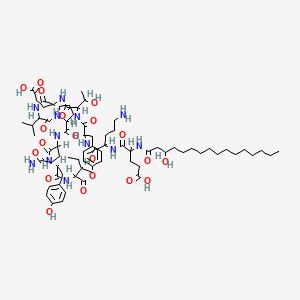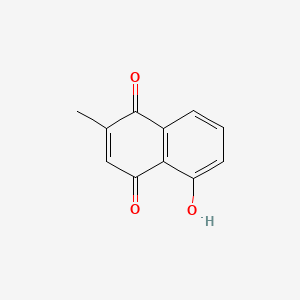
Polaprezinc
Descripción general
Descripción
Polaprezinc is a chelated compound consisting of zinc and L-carnosine. It is primarily used as a gastric mucosal protective agent. This compound was first approved in Japan and has been clinically used to treat gastric ulcers. This compound is known for its ability to promote tissue healing by eliminating free radicals and enhancing the expression of various antioxidant enzymes .
Aplicaciones Científicas De Investigación
Polaprezinc has a wide range of applications in various fields:
Chemistry: Used as a model compound to study chelation and complexation reactions.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Clinically used to treat gastric ulcers, pressure ulcers, and small intestine mucosal injury associated with long-term aspirin therapy
Mecanismo De Acción
Target of Action
Polaprezinc, a chelated form of zinc and L-carnosine, primarily targets the gastric mucosa . It interacts with various antioxidant enzymes, including superoxide dismutase 1 (SOD-1), SOD-2, heme oxygenase-1 (HO-1), glutathione S-transferase (GST), glutathione peroxidase (GSH-px), peroxidredoxin-1 (PRDX1; PRXI) and PRXD5 (PRXV) . It also targets the transcription factor nuclear factor-kappaB (NF-kB) and various inflammatory cytokines, including interleukin (IL) 1beta, IL-6, IL-8, and tumor necrosis factor alpha (TNF-a) .
Mode of Action
This compound increases the expression of the aforementioned antioxidant enzymes in the gastric mucosa, defending mucosal cells against reactive oxygen species . It inhibits the activity of NF-kB and decreases the expression of various inflammatory cytokines . Furthermore, this compound promotes the expression of numerous growth factors, including platelet-derived growth factor-B (PDGF-B), vascular endothelial growth factor (VEGF), and nerve growth factor (NGF), in addition to various heat shock proteins (HSPs), including HSP90, HSP70, HSP60, HSP47, HSP27, and HSP10 .
Biochemical Pathways
This compound’s action on the antioxidant enzymes and inflammatory cytokines affects the biochemical pathways related to oxidative stress and inflammation . By increasing the expression of antioxidant enzymes, it enhances the body’s defense against oxidative stress . By inhibiting NF-kB and decreasing the expression of inflammatory cytokines, it reduces inflammation .
Pharmacokinetics
This compound is metabolized into its components, L-carnosine and zinc, during intestinal absorption . The excretion rates after one administration using 14C-labeled L-CAZ to rats were 4.1% in urine, 13.3% in feces, and 38.8% in exhalation .
Result of Action
This compound’s action results in tissue healing by the elimination of free radicals . It promotes tissue growth and protects against damage to the gastric mucosa . It has been clinically used to treat gastric ulcers and has been found to be effective in pressure ulcer treatment .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the presence of Helicobacter pylori, which it can help eradicate . It also provides mucosal protection by increasing heat shock protein expression and presenting antioxidant and antiapoptotic effects . .
Análisis Bioquímico
Biochemical Properties
Polaprezinc plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It increases the expression of antioxidant enzymes such as superoxide dismutase 1, superoxide dismutase 2, heme oxygenase-1, glutathione S-transferase, glutathione peroxidase, peroxiredoxin-1, and peroxiredoxin-5 . These interactions help protect cells against reactive oxygen species. Additionally, this compound inhibits the activity of the transcription factor nuclear factor-kappaB and decreases the expression of inflammatory cytokines, including interleukin 1beta, interleukin 6, interleukin 8, and tumor necrosis factor alpha .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It provides mucosal protection by increasing the expression of heat shock proteins and presenting antioxidant and anti-apoptotic effects . This compound also inhibits the expression of inflammatory factors and stimulates the proliferation and migration of granulation tissue in injured epithelial cells . These actions contribute to the healing of peptic ulcers and the improvement of ulcer healing quality .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It increases the expression of antioxidant enzymes, which defend mucosal cells against reactive oxygen species . This compound also inhibits the activity of nuclear factor-kappaB, reducing the expression of inflammatory cytokines . Furthermore, it promotes the expression of growth factors such as platelet-derived growth factor-B, vascular endothelial growth factor, and nerve growth factor, as well as various heat shock proteins . These processes collectively promote tissue growth and protect against damage to the gastric mucosa .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can improve the eradication rates of Helicobacter pylori and provide mucosal protection by increasing heat shock protein expression . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats, this compound has been shown to reduce the levels of interleukin-8 and prostaglandin E2, as well as downregulate the expression of the PI3K/Akt/mTOR signaling pathway proteins . High dosages of this compound in dogs have resulted in toxic effects such as vomiting, diarrhea, hypersalivation, reduced appetite, and reduction in body weight gain .
Metabolic Pathways
This compound is involved in several metabolic pathways. During intestinal absorption, this compound metabolizes into its components, L-carnosine and zinc . The excretion rates after one administration using labeled this compound were found to be 4.1% in urine, 13.3% in feces, and 38.8% in exhalation . These metabolic processes help in the elimination of this compound from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been observed that a diet heavy in proteins accelerates the absorption of zinc, implying that amino acids with low molecular weight may carry zinc into the circulatory system via complexation . This process aids in the efficient distribution of this compound within the body.
Subcellular Localization
The subcellular localization of this compound involves its interaction with specific cellular compartments. This compound is thought to function in protecting intercellular tight junctions, acting as an antioxidant, preventing apoptosis, and reducing inflammation . These interactions help in maintaining the integrity and function of cellular structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Polaprezinc involves several steps:
Formation of 2-cyanoacetamido-3-(1H-imidazole-4-yl) propionic acid: This is achieved by reacting 2-cyanoacetyl chloride with L-histidine in the presence of dichloromethane and trimethylsilyl protection, followed by the addition of imidazole.
Catalytic Hydrogenation: The intermediate product undergoes catalytic hydrogenation to yield L-carnosine crude product.
Ion Exchange and Spray Drying: The crude product is adsorbed using alkaline macroporous ion exchange resin, washed with alkali metal acetate solution, and spray-dried to obtain the solid alkali metal salt of L-carnosine.
Formation of this compound: The final step involves dissolving the alkali metal salt in methanol, adding zinc acetate, and refining the product through methanol aqueous solution pulping.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves large-scale catalytic hydrogenation and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Polaprezinc primarily undergoes complexation reactions due to its chelated nature. It can also participate in:
Substitution: The zinc ion in this compound can be substituted by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as metal salts (e.g., copper sulfate) can be used for substitution reactions.
Major Products:
Oxidation: Enhanced antioxidant enzyme expression.
Substitution: Formation of new metal-carnosine complexes.
Comparación Con Compuestos Similares
Polaprezinc is unique due to its combination of zinc and L-carnosine, which provides both antioxidant and anti-inflammatory benefits. Similar compounds include:
Zinc sulfate: Primarily used for zinc supplementation but lacks the mucosal protective properties of this compound.
L-carnosine: Known for its antioxidant properties but does not provide the same level of gastric mucosal protection as this compound.
Zinc acetate: Used in various medical applications but does not offer the combined benefits of zinc and L-carnosine.
This compound stands out due to its dual action of zinc and L-carnosine, making it a versatile compound in both medical and industrial applications.
Propiedades
| Polaprezinc increases the expression of various antioxidant enzymes, including superoxide dismutase 1 (SOD-1), SOD-2, heme oxygenase-1 (HO-1), glutathione S-transferase (GST), glutathione peroxidase (GSH-px), peroxidredoxin-1 (PRDX1; PRXI) and PRXD5 (PRXV). This process occurs in the gastric mucosa, defending mucosal cells against reactive oxygen species. This drug inhibits the activity of the transcription factor nuclear factor-kappaB (NF-kB) and decreases the expression of various inflammatory cytokines, including interleukin (IL) 1beta, IL-6, IL-8, and tumor necrosis factor alpha (TNF-a). Polaprezinc also promotes the expression of numerous growth factors, including as platelet-derived growth factor-B (PDGF-B), vascular endothelial growth factor (VEGF), and nerve growth factor (NGF), in addition to various heat shock proteins (HSPs), including HSP90, HSP70, HSP60, HSP47, HSP27, and HSP10. This process promotes tissue growth and protects against damage the gastric mucosa. | |
Número CAS |
107667-60-7 |
Fórmula molecular |
C9H14N4O3Zn |
Peso molecular |
291.6 g/mol |
Nombre IUPAC |
(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;zinc |
InChI |
InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);/t7-;/m0./s1 |
Clave InChI |
MORUQNQGRSLTCD-FJXQXJEOSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)[N-]C(=O)CCN.[Zn] |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN.[Zn] |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN.[Zn] |
Apariencia |
Solid powder |
melting_point |
253 - 256 °C |
Descripción física |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
1370422-07-3 |
Vida útil |
>2 years if stored properly |
Solubilidad |
384 mg/mL |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Polaprezinc; Z 103. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1678893.png)








